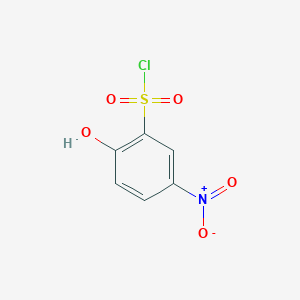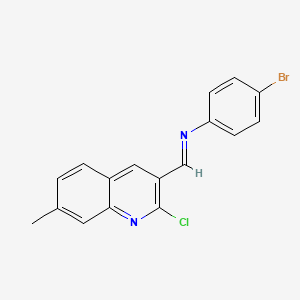![molecular formula C13H16N4O3S B2612080 7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione CAS No. 304880-54-4](/img/structure/B2612080.png)
7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is commonly known as 6-Thioguanosine or 6-TG. This chemical compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and viral infections.
Aplicaciones Científicas De Investigación
6-Thioguanosine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antiviral and anticancer properties. In vitro studies have demonstrated that 6-Thioguanosine can inhibit the replication of various viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. In addition, 6-Thioguanosine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 6-Thioguanosine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA. 6-Thioguanosine is incorporated into the DNA and RNA molecules, leading to the formation of abnormal nucleic acids. This, in turn, leads to the inhibition of DNA and RNA synthesis, which is essential for the replication of viruses and cancer cells.
Biochemical and Physiological Effects
6-Thioguanosine has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, it can inhibit the replication of viruses by inhibiting the synthesis of viral DNA and RNA. 6-Thioguanosine has also been shown to have immunomodulatory effects, which can enhance the immune response against cancer cells and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Thioguanosine in lab experiments is its ability to inhibit the replication of viruses and cancer cells. This makes it a valuable tool for studying the mechanism of action of these diseases. In addition, 6-Thioguanosine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
One of the limitations of using 6-Thioguanosine in lab experiments is its potential toxicity. It can cause DNA damage and induce cell death in normal cells, which can limit its use in clinical settings. In addition, the synthesis of 6-Thioguanosine can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for 6-Thioguanosine research. One area of interest is the development of new synthesis methods that can increase the yield and purity of the product. Another area of interest is the development of new derivatives of 6-Thioguanosine that can enhance its therapeutic potential and reduce its toxicity. In addition, further studies are needed to understand the mechanism of action of 6-Thioguanosine and its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 6-Thioguanosine is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases, including cancer and viral infections. It has been shown to have antiviral and anticancer properties, and its mechanism of action involves the inhibition of DNA and RNA synthesis. While 6-Thioguanosine has several advantages for lab experiments, its potential toxicity and limited availability can limit its use in clinical settings. Further research is needed to fully understand the potential of 6-Thioguanosine in the treatment of various diseases.
Métodos De Síntesis
6-Thioguanosine can be synthesized by reacting guanosine with thiourea in the presence of hydrochloric acid. The reaction leads to the formation of 6-Thioguanosine and ammonium chloride. The product can be purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-5-6-17-9-10(14-13(17)21-7-8(2)18)16(3)12(20)15-11(9)19/h4-5H,6-7H2,1-3H3,(H,15,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNGGJRDWEGEE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2612003.png)

![4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2612006.png)
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)
![3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B2612009.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2612010.png)
![3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol](/img/structure/B2612011.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)


![6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2612019.png)